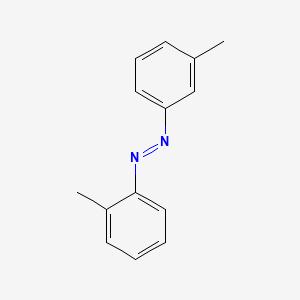
1-Undecanone, 1-morpholino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Undecanone, 1-morpholino- is an organic compound with the molecular formula C15H29NO2 It is a ketone derivative where the carbonyl group is bonded to an undecanone chain and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Undecanone, 1-morpholino- can be synthesized through a multi-step process involving the reaction of undecanone with morpholine. The typical synthetic route involves the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate compound by reacting undecanone with a suitable reagent such as a halogenating agent.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with morpholine under controlled conditions to yield 1-Undecanone, 1-morpholino-.
Industrial Production Methods
Industrial production of 1-Undecanone, 1-morpholino- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Undecanone, 1-morpholino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Undecanone, 1-morpholino- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of biological processes and as a tool for gene silencing and other molecular biology techniques.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Undecanone, 1-morpholino- involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.
Gene Silencing: Interact with nucleic acids to modulate gene expression and inhibit the translation of specific mRNAs.
Cell Signaling: Influence cell signaling pathways, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
1-Undecanone, 1-morpholino- can be compared with other similar compounds, such as:
1-Undecanone: A simpler ketone derivative without the morpholine ring, used in various chemical applications.
Morpholine: A heterocyclic amine used as a building block in organic synthesis and as a corrosion inhibitor.
Other Morpholino Derivatives: Compounds with similar structures but different substituents, used in various research and industrial applications.
Eigenschaften
CAS-Nummer |
32972-24-0 |
|---|---|
Molekularformel |
C15H29NO2 |
Molekulargewicht |
255.40 g/mol |
IUPAC-Name |
1-morpholin-4-ylundecan-1-one |
InChI |
InChI=1S/C15H29NO2/c1-2-3-4-5-6-7-8-9-10-15(17)16-11-13-18-14-12-16/h2-14H2,1H3 |
InChI-Schlüssel |
DIVMORBOGQJESX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=O)N1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide](/img/structure/B14695161.png)
![3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol](/img/structure/B14695177.png)
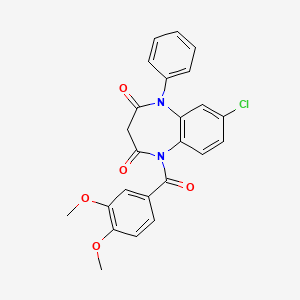
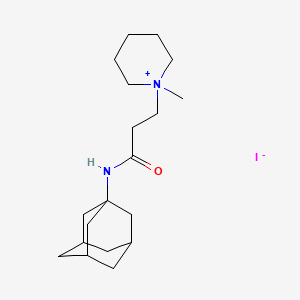
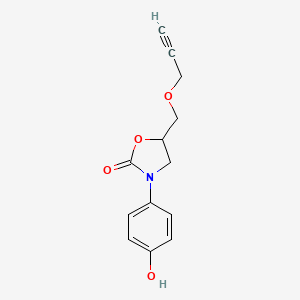
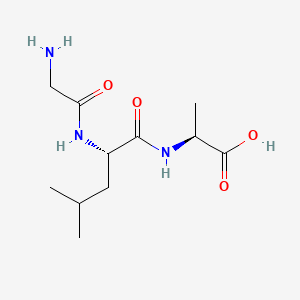
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
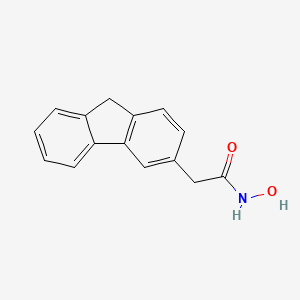

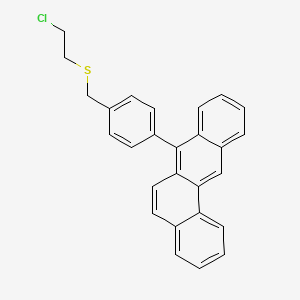
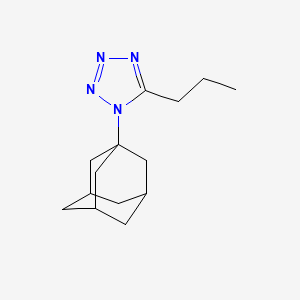
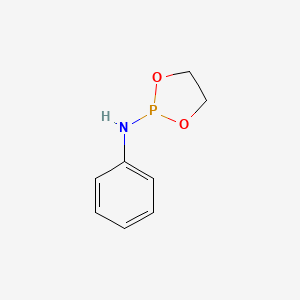
![4-[(1-Phenylethoxy)carbonyl]benzoate](/img/structure/B14695234.png)
